

Discovery and Isolation of Chandrananimycin C from *Actinomadura* sp.: A Technical Guide

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Compound of Interest

Compound Name: *Chandrananimycin C*

Cat. No.: B15559938

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Chandrananimycin C**, a novel phenoxazinone antibiotic with potential anticancer properties. The information presented is collated from primary research and is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, microbiology, and oncology drug development.

Introduction

Chandrananimycin C is a member of the phenoxazin-3-one class of natural products, which are known for their diverse biological activities, including antibacterial, antifungal, and cytotoxic properties.^[1] It was discovered as part of a screening program for bioactive compounds from marine actinomycetes. This guide details the key scientific data and methodologies associated with its discovery and isolation from the marine actinomycete, *Actinomadura* sp. isolate M048.
^{[1][2]}

Producing Organism and Fermentation

Chandrananimycin C is produced by the marine actinomycete strain *Actinomadura* sp. M048, which was isolated from sediment collected from Jiaozhou Bay in China.^{[1][3]} The strain was identified based on its morphological and physiological characteristics.

Experimental Protocols: Fermentation

The production of **Chandrananimycin C** was achieved through submerged fermentation in a liquid medium. While various media compositions were investigated, the following protocol outlines a representative approach for the cultivation of *Actinomadura* sp. M048.

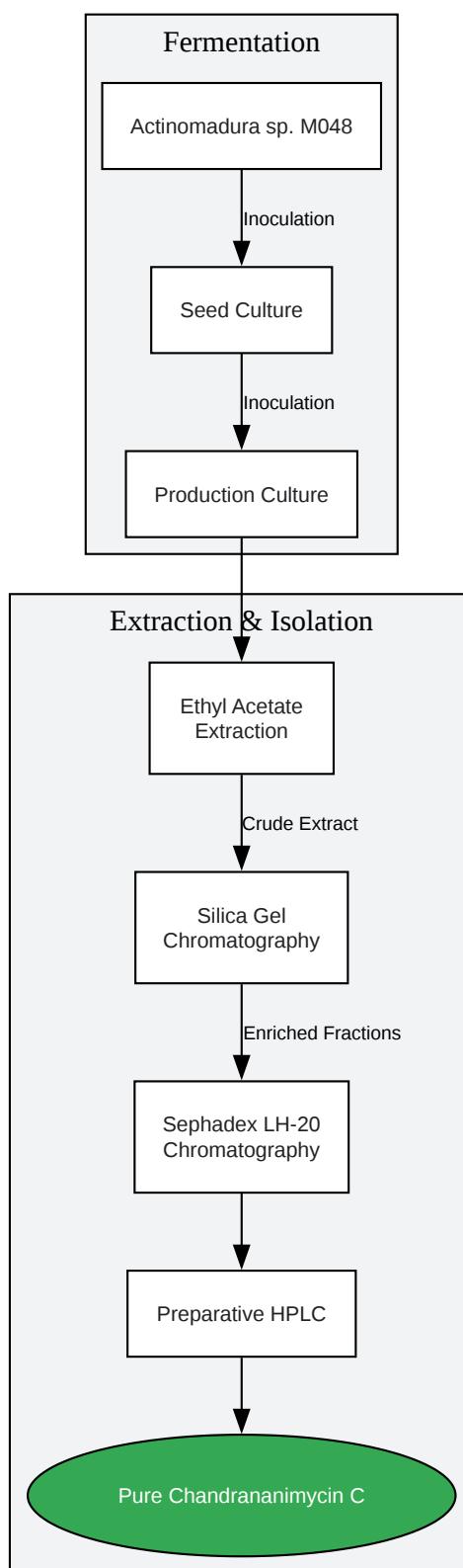
- Strain Activation: A pure culture of *Actinomadura* sp. M048 is maintained on Gause's starch agar medium.^[1]
- Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., M2 medium) with a fresh culture of the microorganism and incubating for 2-3 days at 28°C on a rotary shaker.
- Production Culture: The production culture is initiated by inoculating a larger volume of the production medium with the seed culture. The fermentation is carried out for an extended period, typically 7-10 days, under controlled conditions of temperature (28°C) and agitation.

Extraction and Isolation

The isolation of **Chandrananimycin C** from the fermentation broth involves a multi-step process of solvent extraction and chromatography.

Experimental Protocols: Extraction and Isolation

- Extraction: The whole fermentation broth is extracted with an equal volume of ethyl acetate. The organic phase, containing the secondary metabolites, is separated and concentrated under reduced pressure to yield a crude extract.
- Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of dichloromethane and methanol, to separate the components based on their polarity.
- Sephadex LH-20 Chromatography: Fractions containing **Chandrananimycin C**, as identified by thin-layer chromatography (TLC) and bioactivity assays, are further purified using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step is crucial for removing smaller and larger molecular weight impurities.
- Final Purification: The final purification of **Chandrananimycin C** is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

[Click to download full resolution via product page](#)**Isolation Workflow for Chandrananimycin C.**

Structure Elucidation

The chemical structure of **Chandrananimycin C** was elucidated using a combination of spectroscopic techniques, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Chandrananimycin C**.

Table 1: Mass Spectrometry Data for **Chandrananimycin C**

Technique	Ionization Mode	Observed m/z	Molecular Formula
ESI-MS	Positive	[M+H] ⁺	C ₁₄ H ₁₀ N ₂ O ₄

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Chandrananimycin C** in DMSO-d₆

Position	^{13}C Chemical Shift (δ c)	^1H Chemical Shift (δ H, mult., J in Hz)
1	144.2	-
2	134.5	-
3	181.1	-
4	118.7	7.34 (d, 8.0)
4a	132.8	-
5a	140.1	-
6	116.3	7.18 (d, 8.5)
7	129.8	7.78 (dd, 8.5, 2.5)
8	120.9	7.96 (d, 2.5)
9	154.3	-
9a	125.7	-
1'	168.9	-
2'	24.1	2.15 (s)
NH	-	11.2 (br s)
OH	-	10.8 (br s)

Biological Activity

Chandrananimycin C, along with its analogs Chandrananimycin A and B, has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.

Cytotoxicity Data

The in vitro cytotoxicity of **Chandrananimycin C** was evaluated against various human tumor cell lines. The IC₇₀ values (concentration required to inhibit cell growth by 70%) are presented in the table below.

Table 3: Cytotoxicity (IC_{70}) of **Chandrananimycin C** against Human Cancer Cell Lines

Cell Line	Cancer Type	IC_{70} ($\mu\text{g/mL}$)
HT29	Colon Carcinoma	>10
MEXF 514L	Melanoma	4.8
LXFA 526L	Lung Carcinoma	6.3
LXFL 529L	Lung Carcinoma	3.9
SF268	CNS Cancer	>10
H460	Lung Carcinoma	>10
MCF-7	Breast Carcinoma	7.1
PC3M	Prostate Carcinoma	8.2
RXF 631L	Renal Cancer	5.5

Data sourced from Maskey et al., 2003.[3]

The mechanism of action for the cytotoxic effects of **Chandrananimycin C** is still under investigation, but it is hypothesized to involve the inhibition of key cellular processes. Further studies are warranted to explore its potential as a lead compound for the development of novel anticancer agents.

Conclusion

Chandrananimycin C represents a promising bioactive natural product isolated from a marine-derived *Actinomadura* species. This guide provides a comprehensive summary of the technical details surrounding its discovery, isolation, and initial biological evaluation. The detailed protocols and data presented herein are intended to facilitate further research and development of this and related compounds for potential therapeutic applications.

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